molecular formula C11H14N2O B2845487 N-cyclobutyl-N-methylpyridine-3-carboxamide CAS No. 2198078-35-0

N-cyclobutyl-N-methylpyridine-3-carboxamide

Cat. No. B2845487
CAS RN: 2198078-35-0
M. Wt: 190.246
InChI Key: ZMHKECSKHGCZGA-UHFFFAOYSA-N
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Description

N-cyclobutyl-N-methylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential therapeutic applications in cancer treatment, specifically in targeting tumors with mutations in the p53 pathway. In

Scientific Research Applications

Medicinal Chemistry Strategies to Reduce Metabolism

A study led by Linton et al. (2011) focused on modifying the structure of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase, a challenge similar to what might be encountered with N-cyclobutyl-N-methylpyridine-3-carboxamide derivatives. By altering the heterocycle or blocking reactive sites, researchers aimed to enhance the stability and efficacy of these compounds, potentially applicable for cancer therapies such as castration-resistant prostate cancer (CRPC) treatment (Linton et al., 2011).

Catalytic Aminocarbonylation

Takács et al. (2007) described the palladium-catalysed aminocarbonylation of iodopyridines, a process relevant for synthesizing N-substituted nicotinamides and related compounds. This method can generate molecules with potential biological importance, including those structurally related to this compound, underscoring the versatility of aminocarbonylation in medicinal chemistry (Takács et al., 2007).

Epothilone Analogues for Cancer Therapy

Nicolaou et al. (2001) synthesized cyclopropyl and cyclobutyl epothilone analogues, exploring the structural space around the epothilone scaffold to identify potent tubulin polymerization promoters. This research could be extrapolated to the development of this compound derivatives for targeting microtubule dynamics in cancer cells, offering a new avenue for antitumor agents (Nicolaou et al., 2001).

Development of PARP Inhibitors

Penning et al. (2009) identified cyclic amine-containing benzimidazole carboxamide PARP inhibitors, showcasing a design strategy that might be applicable for the development of this compound derivatives. These inhibitors exhibit significant potency against PARP enzymes, highlighting their potential in cancer treatment (Penning et al., 2009).

Synthesis and Antiviral Activity of Thiazole C-Nucleosides

Srivastava et al. (1977) focused on the synthesis and antiviral activity of thiazole C-nucleosides, a class of compounds that could be relevant for developing analogues of this compound with antiviral properties. This approach underlines the potential of such compounds in the treatment of viral infections (Srivastava et al., 1977).

properties

IUPAC Name

N-cyclobutyl-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(10-5-2-6-10)11(14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHKECSKHGCZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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